

A Comparative Analysis of Longifolene Enantiomers from Plant and Fungal Sources

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Compound of Interest

Compound Name: Longifolin

Cat. No.: B1675065

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Longifolene, a tricyclic sesquiterpene, exists as two enantiomers: (+)-longifolene, predominantly found in higher plants, particularly pine resins, and (-)-longifolene, which is present in smaller quantities in fungi and liverworts.[1] This guide provides a comparative overview of these enantiomers, focusing on their sources, physicochemical properties, and biological activities, supported by experimental data and detailed methodologies.

Physicochemical Properties

The two enantiomers of longifolene share the same chemical formula ($C_{15}H_{24}$) and molecular weight (204.36 g/mol) but differ in their optical rotation. (+)-Longifolene exhibits a positive optical rotation of $+42.73^\circ$, while (-)-longifolene has an equal but opposite optical rotation of -42.73° . [1] This stereochemical difference is the basis for potential variations in their biological activities.

Property	(+)-Longifolene	(-)-Longifolene
Typical Source	Higher plants (e.g., Pinus species)[1]	Fungi and liverworts[1]
CAS Number	475-20-7[1]	16846-09-6[1]
Optical Rotation	+42.73°[1]	-42.73°[1]
Molecular Formula	C ₁₅ H ₂₄ [1]	C ₁₅ H ₂₄ [1]
Molar Mass	204.36 g/mol [1]	204.36 g/mol [1]

Biological Activity: A Comparative Overview

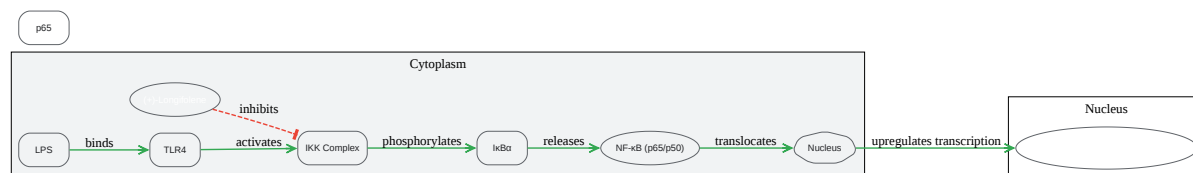
While research on the differential biological activities of longifolene enantiomers is ongoing, preliminary studies on "longifolene" (often without specifying the enantiomer) indicate potential in anti-inflammatory and cytotoxic applications. It is important to note that the enantiomeric composition of the longifolene used in many of these studies was not reported, which presents a significant gap in the current understanding.

Anti-inflammatory Activity

Longifolene isolated from the essential oil of *Pinus koraiensis* wood, which would primarily be the (+)-enantiomer, has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RBL-2H3 cells. This activity was evidenced by a significant decrease in the expression of the pro-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] The secretion of β -hexosaminidase, a marker of degranulation in mast cells and basophils, was also inhibited.[2]

Hypothesized Anti-inflammatory Signaling Pathway of (+)-Longifolene

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF- κ B signaling pathway. While direct evidence for longifolene is still emerging, a plausible mechanism involves the inhibition of I κ B α phosphorylation, which would prevent the translocation of the p65 subunit of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.



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Caption: Hypothesized NF-κB inhibition by (+)-Longifolene.

Cytotoxic Activity

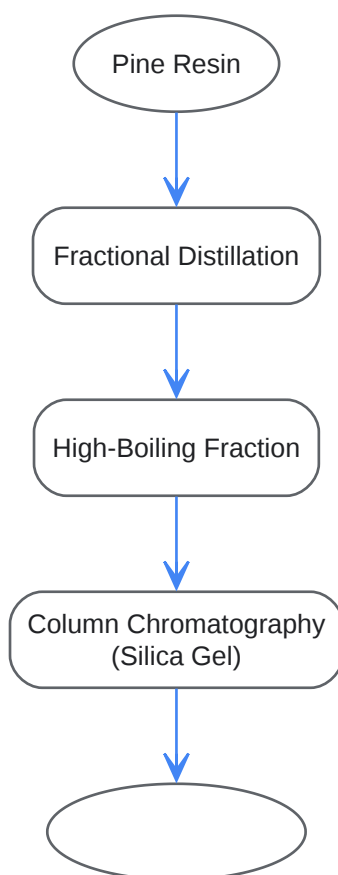
Longifolene isolated from the roots of *Chrysopogon zizanioides* (enantiomeric form not specified) has shown cytotoxic potential against human prostate (DU-145) and oral (SCC-29B) cancer cell lines. The half-maximal inhibitory concentrations (IC_{50}) were reported to be 78.64 $\mu\text{g/mL}$ and 88.92 $\mu\text{g/mL}$, respectively. Notably, the compound exhibited lower toxicity towards normal kidney cells (Vero) with an IC_{50} of 246.3 $\mu\text{g/mL}$.

Experimental Protocols

Isolation of (+)-Longifolene from Pine Resin

A common method for the isolation of (+)-longifolene is through the fractional distillation of the high-boiling fraction of pine resin, followed by purification using column chromatography.

Workflow for (+)-Longifolene Isolation



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Caption: Isolation of (+)-Longifolene from pine resin.

Enantioselective Separation by Chiral HPLC

While specific methods for the preparative separation of longifolene enantiomers are not widely published, a general approach using chiral High-Performance Liquid Chromatography (HPLC) can be employed.

Methodology:

- Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is selected.
- Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

- Detection: A UV detector is commonly used for the detection of the separated enantiomers.
- Sample Preparation: The racemic mixture of longifolene is dissolved in the mobile phase before injection.

Future Directions

The significant gap in the literature regarding the direct comparison of the biological activities of (+)- and (-)-longifolene highlights a critical area for future research. Enantiomerically pure samples are required to definitively attribute specific biological effects to each stereoisomer. Such studies will be crucial for unlocking the full therapeutic potential of this fascinating natural product and for the development of novel drugs based on its unique chiral scaffold.

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References

- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from *Pinus koraiensis* (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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